1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester
Overview
Description
1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Tert-butyl 6-fluoro-4-iodobenzimidazole-1-carboxylate is a type of benzimidazole derivative . Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, depending on the specific derivative and its targets .
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluoro and iodo substituents: Halogenation reactions are employed to introduce the fluoro and iodo groups at specific positions on the benzimidazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution reactions: The fluoro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester has several scientific research applications:
Pharmaceuticals: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Agriculture: Benzimidazole compounds are used as fungicides and pesticides.
Materials science: Benzimidazole derivatives are used in the development of organic semiconductors and other functional materials.
Comparison with Similar Compounds
1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-1-carboxylic acid, 4-chloro-: This compound has a chloro substituent instead of fluoro and iodo, which may affect its reactivity and biological activity.
1H-Benzimidazole-1-carboxylic acid, 5-nitro-: The nitro group can significantly alter the compound’s electronic properties and reactivity.
1H-Benzimidazole-1-carboxylic acid, 2-methyl-: The methyl group can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 6-fluoro-4-iodobenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-15-10-8(14)4-7(13)5-9(10)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEIQLCDMRTTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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